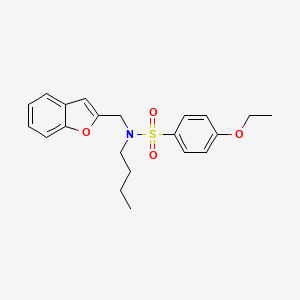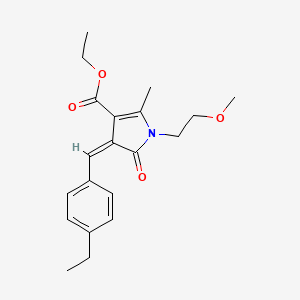
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide
Descripción general
Descripción
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide, also known as BFA, is a chemical compound that has been widely researched due to its potential applications in scientific research. BFA is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF), GBF1. This binding prevents the exchange of GDP for GTP, which is necessary for ARF activation. Without ARF activation, the transport of vesicles and proteins is disrupted, leading to the redistribution of Golgi proteins to the endoplasmic reticulum.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on cellular trafficking, this compound has been shown to inhibit the secretion of certain hormones, such as insulin and growth hormone. This compound has also been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. Its simple synthesis method and well-understood mechanism of action make it a popular compound for studying cellular trafficking and protein transport. However, this compound does have some limitations. Its effects on cellular trafficking can be irreversible, making it difficult to study the recovery of cellular function after this compound treatment. Additionally, this compound has been shown to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide. One area of interest is the development of this compound analogs with improved specificity and efficacy. Another area of research is the study of the recovery of cellular function after this compound treatment, which could provide insight into the mechanisms of cellular trafficking and protein transport. Additionally, this compound has potential applications in the development of anti-cancer agents, and further research is needed to explore this potential.
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in studying cellular trafficking and protein transport. This compound has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein involved in vesicle trafficking and protein transport. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This disruption of cellular trafficking has been used in a range of research applications, including the study of protein transport, membrane trafficking, and intracellular signaling pathways.
Propiedades
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-3-5-14-22(16-19-15-17-8-6-7-9-21(17)26-19)27(23,24)20-12-10-18(11-13-20)25-4-2/h6-13,15H,3-5,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLKDFNBNRUZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclopropylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propylpropanamide](/img/structure/B4704148.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4704153.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4704159.png)
![N-(4-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4704163.png)

![2-(2-bromo-4-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4704185.png)
![3-allyl-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4704192.png)
![2-ethyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4704196.png)

![1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4704216.png)
![N-(3,5-dichlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4704223.png)

![1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4704251.png)
